4-Ethyl-N-(3-fluorobenzyl)aniline
Description
4-Ethyl-N-(3-fluorobenzyl)aniline is a substituted aniline derivative characterized by an ethyl group at the para position of the aniline ring and a 3-fluorobenzyl moiety attached to the nitrogen atom.
Properties
IUPAC Name |
4-ethyl-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-12-6-8-15(9-7-12)17-11-13-4-3-5-14(16)10-13/h3-10,17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJQBHJGAMYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651473 | |
| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852934-06-6 | |
| Record name | 4-Ethyl-N-[(3-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
This typically involves the formation of a complex with the target receptor, leading to a change in the receptor’s activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Ethyl-N-(3-fluorobenzyl)aniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation. It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound.
Biological Activity
4-Ethyl-N-(3-fluorobenzyl)aniline is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound can be inferred from studies on structurally similar compounds, particularly indole derivatives. These compounds often exhibit diverse effects by interacting with various biological targets:
- Target Receptors : Many indole derivatives bind with high affinity to multiple receptors, suggesting that this compound may also exhibit similar receptor interactions.
- Biochemical Pathways : The compound may influence several biochemical pathways, including those involved in cell signaling and metabolic processes.
- Environmental Influence : The efficacy and stability of the compound can be affected by environmental factors such as pH and temperature, which are critical for its application in biological systems.
Antiparasitic Activity
Recent studies suggest that compounds with similar structures have shown significant antiparasitic activity. For instance, derivatives tested against Entamoeba histolytica demonstrated varying degrees of potency, indicating that structural modifications can enhance biological activity. The importance of substituents in the phenyl ring was highlighted, where specific substitutions led to increased activity against protozoa .
Anticancer Potential
Research into related compounds indicates potential anticancer properties. Compounds similar to this compound have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, certain anilino derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects .
Case Studies
- Antiprotozoal Activity : A study evaluating various derivatives found that modifications like the introduction of trifluoromethyl groups significantly improved activity against Gardia intestinalis and Trichomonas vaginalis, with IC50 values below 0.070 µM for the most potent analogs .
- CETP Inhibition : Another investigation focused on related compounds targeting cholesteryl ester transfer protein (CETP), revealing IC50 values as low as 0.79 µM for optimized derivatives. This suggests that similar modifications could enhance the pharmacological profile of this compound against cardiovascular diseases .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Ethyl-N-(3-fluorobenzyl)aniline exhibit significant anticancer properties. For instance, derivatives of this compound have been explored for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that the introduction of a 3-fluorophenyl group enhances the potency against RET kinase mutations, which are frequently implicated in various cancers .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Research has identified its potential in inhibiting the growth of protozoan parasites such as Trypanosoma cruzi and Plasmodium falciparum, suggesting its utility in developing treatments for diseases like Chagas disease and malaria .
Biochemical Studies
In biochemical applications, this compound serves as a scaffold for synthesizing various biologically active molecules. Its structure allows for modifications that can lead to improved binding affinities and selectivity towards biological targets. For example, it has been used in studies involving molecular docking to predict interactions with proteins involved in metabolic pathways .
Pharmacological Insights
The pharmacological profiles of compounds related to this compound have been evaluated through in vitro assays. These studies highlight its role as a potential lead compound for developing new pharmaceuticals targeting specific diseases .
Organic Electronics
In material science, this compound is being investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use as a charge transport material, enhancing device performance .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
-
Anticancer Compound Development :
- A study focused on modifying the structure of aniline derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation through targeted kinase inhibition.
-
Antimicrobial Efficacy :
- Research demonstrated that derivatives of this compound significantly inhibited the growth of Plasmodium falciparum, indicating its potential as a therapeutic agent against malaria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the interplay between its substituents. Below is a systematic comparison with analogs reported in the evidence:
Positional Isomers of the Fluorobenzyl Group
- This positional change may also alter dipole moments and crystallinity .
Substituent Variations on the Aniline Ring
- 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline (CAS 1036588-48-3):
Replacement of the ethyl group with a methyl and chlorine introduces stronger electron-withdrawing effects. The chloro group enhances electrophilicity, which could improve binding to electron-rich biological targets but reduce metabolic stability .
Modifications to the Benzyl Group
- 4-Ethyl-N-{[3-(trifluoromethyl)phenyl]methyl}aniline :
Substituting the 3-fluorobenzyl group with a 3-(trifluoromethyl)benzyl moiety significantly increases electron-withdrawing effects and lipophilicity. The CF₃ group may improve binding affinity in hydrophobic pockets of enzymes or receptors but could reduce aqueous solubility . - N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline (CAS 306730-31-4): The addition of a benzyloxy group and trifluoromethoxy substituent introduces steric bulk and enhanced electron withdrawal.
Heterocyclic and Fused-Ring Analogs
- 4-Ethyl-N-[(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]aniline :
Incorporation of a dihydrobenzofuran ring increases rigidity, which may improve selectivity in binding to planar aromatic regions of biological targets. The fused ring system also elevates molecular weight (271.33 g/mol) compared to simpler benzyl derivatives .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups :
The ethyl group (electron-donating) on the aniline ring may stabilize intermediates in electrophilic substitutions, while the 3-fluorobenzyl group (electron-withdrawing) could deactivate the aromatic ring toward further reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
